molecular formula C10H9BrO2S B1391642 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione CAS No. 1215652-10-0

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione

Cat. No. B1391642
M. Wt: 273.15 g/mol
InChI Key: OTBRGSHEEXAJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is C10H9BrO2S . This indicates that the molecule is composed of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione is 273.146 .

Scientific Research Applications

Synthesis and Characterization

Cyclohexane-1,3-dione derivatives, including structures similar to 5-(5-Bromothien-2-yl)cyclohexane-1,3-dione, are synthesized for various scientific applications. These compounds are synthesized based on Michael addition reactions, and their structures are characterized using spectroscopic methods such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance (NMR), and 13C NMR spectral data (Chinnamanayakar et al., 2019).

Biological and Antimicrobial Activity

The synthesized cyclohexane-1,3-dione derivatives undergo in silico and in vitro studies to evaluate their biological activities, particularly as antimicrobial agents and anticancer compounds. These studies involve molecular docking and various assays to measure the activity against specific pathogens or cancer cell lines. For instance, one study focused on the in silico and in vitro anticancer activity for synthesized cyclohexane-1,3-dione derivatives, highlighting their potential in medical research and pharmacology (Chinnamanayakar et al., 2019).

Synthesis of Organic and Heterocyclic Compounds

Cyclohexane-1,3-dione and its derivatives serve as versatile scaffolds for synthesizing a variety of value-added organic molecules, including heterocycles and natural products. These compounds are intermediates for synthesizing several bioactive molecules exhibiting a wide range of biological activities, such as anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer properties. The presence of highly active methylene moiety and active di-carbonyl groups in these compounds adds to their chemical versatility (Sharma et al., 2020).

properties

IUPAC Name

5-(5-bromothiophen-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBRGSHEEXAJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromothien-2-yl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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